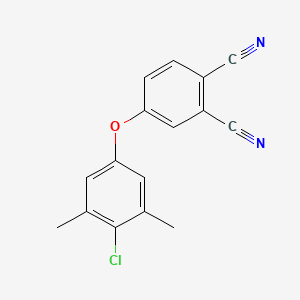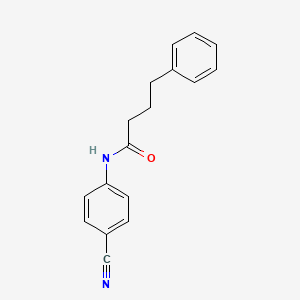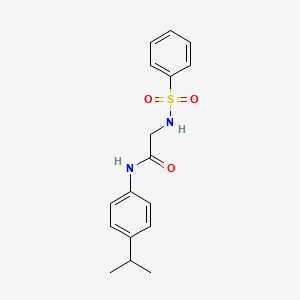
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide involves the inhibition of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By blocking BTK activity, 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide prevents the activation and proliferation of B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects, including the suppression of B-cell activation and proliferation, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the development and application of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide. One potential direction is the combination of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide with other drugs or immunotherapies to enhance its anti-tumor activity and reduce the risk of drug resistance. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide in clinical trials to optimize dosing and improve patient outcomes. Additionally, the development of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide analogs with improved properties and efficacy is also a promising direction for future research.
Métodos De Síntesis
The synthesis of 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be improved through further purification techniques.
Aplicaciones Científicas De Investigación
2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. 2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)acrylamide also exhibits potent immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-8-6-15(7-9-16)20-17(21)13(11-19)10-12-2-4-14(18)5-3-12/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZRNSRESMHCHT-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)



